molecular formula C23H21NO3S B11100439 ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11100439
M. Wt: 391.5 g/mol
InChI Key: HTUVKIKYFLGCJO-UHFFFAOYSA-N
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Description

“Ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate” is a complex organic compound with the following chemical formula: C₁₉H₁₈BrNO₃S. It belongs to the indole class of compounds and contains a fused benzene and indole ring system. Let’s break down its structure:

    Indole Ring: The core structure consists of an indole ring, which is a bicyclic aromatic system composed of a six-membered benzene ring fused to a five-membered pyrrole ring.

    Functional Groups:

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Fischer Indole Synthesis:

Industrial Production Methods:

The industrial production of “ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate” may involve modifications of the synthetic route to optimize yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the hydroxyl group or other functional groups.

    Substitution: Substitution reactions may occur at different positions, affecting the phenylsulfanyl group or the ester moiety.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidizing agents (such as KMnO₄) or reducing agents (such as LiAlH₄) may be employed.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its structure, properties, and biological activities with related indole derivatives.

Properties

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C23H21NO3S/c1-3-27-23(26)21-18-13-20(25)16-11-7-8-12-17(16)22(18)24(2)19(21)14-28-15-9-5-4-6-10-15/h4-13,25H,3,14H2,1-2H3

InChI Key

HTUVKIKYFLGCJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C)CSC4=CC=CC=C4

Origin of Product

United States

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